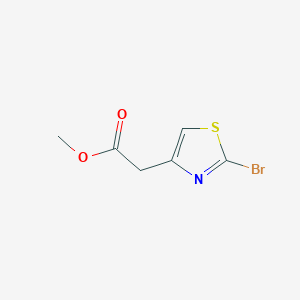

Methyl 2-(2-bromothiazol-4-yl)acetate

Descripción general

Descripción

“Methyl 2-(2-bromothiazol-4-yl)acetate” is an organic compound with the molecular formula C6H6BrNO2S . It is a liquid at room temperature . It is used for research and development purposes .

Synthesis Analysis

The synthesis of “Methyl 2-(2-bromothiazol-4-yl)acetate” involves the reaction of Methyl 2-(2-aminothiazol-4-yl)acetate with copper(ll) bromide and f-butyl nitrite in acetonitrile . The reaction mixture is slowly warmed to room temperature and stirred for two hours .Molecular Structure Analysis

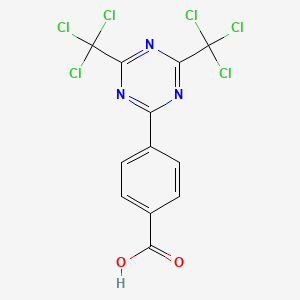

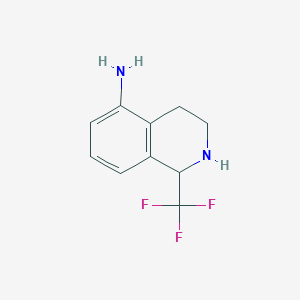

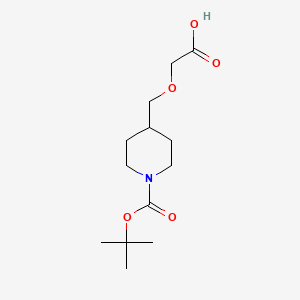

The molecular structure of “Methyl 2-(2-bromothiazol-4-yl)acetate” consists of a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms . The thiazole ring is substituted at the 2-position with a bromine atom and at the 4-position with a methyl acetate group .Physical And Chemical Properties Analysis

“Methyl 2-(2-bromothiazol-4-yl)acetate” has a molecular weight of 236.09 . It is a liquid at room temperature and is stored under nitrogen at 4°C . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It has a Log Po/w (iLOGP) of 2.13, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

“Methyl 2-(2-bromothiazol-4-yl)acetate” is related to the synthesis of Schiff base ligand (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol (HL), which has been used in the creation of new Ni(II) and Zn(II) complexes . These complexes have been tested for their antibacterial activity against various bacteria, including Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae . The Ni(II) complex showed potent activity with MIC values ranging from 1.95 to 7.81 µg/mL, outperforming all other compounds, including the widely used antibiotic Streptomycin .

Synthesis of Drug-Like Compounds

The Schiff base ligand (HL), synthesized using “Methyl 2-(2-bromothiazol-4-yl)acetate”, has been used in the synthesis of drug-like antimicrobial compounds . This ligand and its complexes have shown potent activity against selective bacteria .

Eco-Friendly Synthesis

The synthesis of the thiazole ligand (E)-2-((5-bromothiazol-2-yl)imino)methyl)phenol (HL) was carried out through the use of an eco-friendly strategy and solvent, which resulted in a more efficient and readily available product .

Antioxidant Activity

While not directly related to “Methyl 2-(2-bromothiazol-4-yl)acetate”, it’s worth noting that imidazole-containing compounds, which share a similar heterocyclic structure, have been synthesized and evaluated for antioxidant activity . This suggests potential antioxidant applications for “Methyl 2-(2-bromothiazol-4-yl)acetate” and its derivatives.

Safety and Hazards

“Methyl 2-(2-bromothiazol-4-yl)acetate” is classified as a warning substance . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Propiedades

IUPAC Name |

methyl 2-(2-bromo-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-5(9)2-4-3-11-6(7)8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGWUKHHCPWJAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857002 | |

| Record name | Methyl (2-bromo-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-bromothiazol-4-yl)acetate | |

CAS RN |

1261589-82-5 | |

| Record name | Methyl (2-bromo-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B3046548.png)

![methyl [3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3046565.png)